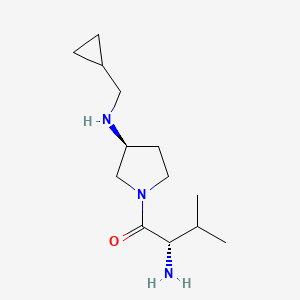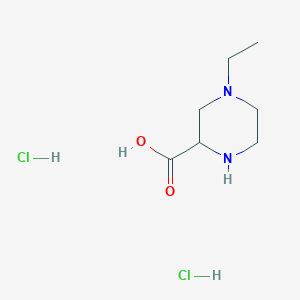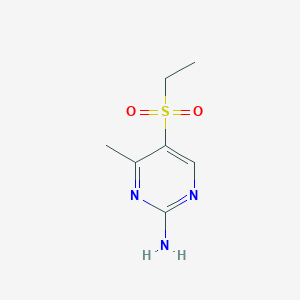
4-Amino-5-chloropyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloropyridine-3-sulfonic acid is a heterocyclic compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a sulfonic acid group attached to a pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
4-Amino-5-chloropyridine-3-sulfonic acid can be synthesized through several methods. One common method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group . This process typically involves the following steps:
Diazotation: 3-aminopyridines are treated with sodium nitrite and hydrochloric acid to form diazonium salts.
Substitution: The diazonium salts are then reacted with sulfur dioxide and water to replace the diazo group with a sulfonyl group, forming pyridine-3-sulfonyl chlorides.
Hydrolysis: The pyridine-3-sulfonyl chlorides are hydrolyzed to yield the corresponding sulfonic acids.
Another method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids .
Analyse Des Réactions Chimiques
4-Amino-5-chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The amino and chlorine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfur dioxide, and water for diazotation and substitution reactions . Major products formed from these reactions include pyridine-3-sulfonyl chlorides and their derivatives .
Applications De Recherche Scientifique
4-Amino-5-chloropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloropyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity . The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
4-Amino-5-chloropyridine-3-sulfonic acid can be compared with other similar compounds, such as:
3-Amino-4-chloropyridine: This compound has a similar structure but lacks the sulfonic acid group.
4-Chloropyridine-3-sulfonic acid: This compound lacks the amino group but has a similar sulfonic acid group.
2-Chloropyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group.
The presence of both amino and sulfonic acid groups in this compound makes it unique and versatile for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C5H5ClN2O3S |
|---|---|
Poids moléculaire |
208.62 g/mol |
Nom IUPAC |
4-amino-5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5ClN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11) |
Clé InChI |
AIRNCUCFPCWBIX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)

![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)











